molecular formula C25H12Br4O B13664773 2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]

2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]

Cat. No.: B13664773
M. Wt: 648.0 g/mol
InChI Key: WKLIXKSNYFAGEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,7,7’-tetrabromospiro[fluorene-9,9’-xanthene] typically involves the reaction of 4-bromophenol with 2,7-dibromo-9-fluorenone in the presence of methane sulfonic acid. The reaction mixture is heated at 150°C for 24 hours, followed by cooling and precipitation with methanol to yield the desired product . The reaction can be summarized as follows:

    Reactants: 4-bromophenol, 2,7-dibromo-9-fluorenone, methane sulfonic acid.

    Conditions: Heated at 150°C for 24 hours.

    Product: 2,2’,7,7’-tetrabromospiro[fluorene-9,9’-xanthene].

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’,7,7’-Tetrabromospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium tert-butoxide and palladium(II) acetate are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like bromine and iron(III) chloride can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

2,2’,7,7’-Tetrabromospiro[fluorene-9,9’-xanthene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,7,7’-tetrabromospiro[fluorene-9,9’-xanthene] involves its interaction with molecular targets and pathways in the systems where it is applied. For instance, in OLEDs, the compound acts as a blue-emitting material, where the spirobifluorene linkage helps in decreasing crystallization and increasing color stability by preventing the formation of aggregates or excimers .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,7,7’-Tetrabromo-9,9’-spirobi[9H-fluorene]
  • 2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene
  • Spiro[9H-fluorene-9,9’-[9H]xanthene]-2,7-diamine

Uniqueness

2,2’,7,7’-Tetrabromospiro[fluorene-9,9’-xanthene] is unique due to its high photoluminescence efficiency and good chemical stability. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and increases color stability by preventing the formation of aggregates or excimers .

Properties

Molecular Formula

C25H12Br4O

Molecular Weight

648.0 g/mol

IUPAC Name

2,2',7,7'-tetrabromospiro[fluorene-9,9'-xanthene]

InChI

InChI=1S/C25H12Br4O/c26-13-1-5-17-18-6-2-14(27)10-20(18)25(19(17)9-13)21-11-15(28)3-7-23(21)30-24-8-4-16(29)12-22(24)25/h1-12H

InChI Key

WKLIXKSNYFAGEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3(C4=C2C=CC(=C4)Br)C5=C(C=CC(=C5)Br)OC6=C3C=C(C=C6)Br

Origin of Product

United States

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